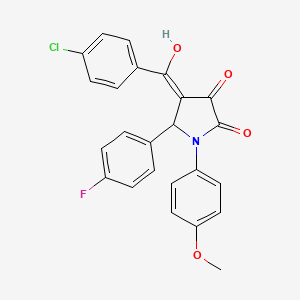![molecular formula C13H10BrN3O2 B3916914 N'-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B3916914.png)
N'-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide
Descripción general
Descripción
N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide is a chemical compound with the molecular formula C13H10BrN3O2 and a molecular weight of 320.14 g/mol This compound is known for its unique structure, which includes a bromophenyl group and a pyridine carboximidamide moiety
Métodos De Preparación
The synthesis of N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide involves several steps. One common method includes the reaction of 2-bromobenzoic acid with pyridine-2-carboximidamide in the presence of a coupling agent. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine carboximidamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound also contains a bromophenyl group but differs in the presence of a furan ring instead of a pyridine ring.
Benzoic acid derivatives: Compounds like 2-bromobenzoic acid share the bromophenyl group but lack the pyridine carboximidamide moiety.
The uniqueness of N’-{[(2-bromophenyl)carbonyl]oxy}pyridine-2-carboximidamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-10-6-2-1-5-9(10)13(18)19-17-12(15)11-7-3-4-8-16-11/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBFAPBZYJQQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=CC=N2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-fluoro-1H-benzimidazol-2-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B3916837.png)
![(5E)-5-[(3-Methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3916844.png)
![N-(2,5-dimethylphenyl)-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B3916845.png)

![4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B3916848.png)
![N-(2-chlorophenyl)-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3916858.png)
![(4Z)-1-(5-bromopyridin-2-yl)-4-[hydroxy-(4-nitrophenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B3916863.png)
![(2Z)-2-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3916864.png)

![2-ethoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate](/img/structure/B3916904.png)
![1-[4-(1H-indol-5-yl)-3,5-dimethylpyrazol-1-yl]propan-2-one](/img/structure/B3916905.png)
![N-{3-iodo-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3916922.png)
![ethyl 4-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3916926.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3916932.png)
